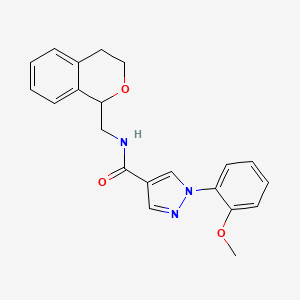

![molecular formula C19H23ClN2O3 B5572445 4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5572445.png)

4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol often involves complex reactions and conditions. For example, compounds with dimethoxyphenol groups and piperazine rings have been synthesized through various methods, including condensation reactions and modifications of existing structures to introduce desired functional groups (Kunishima et al., 1999). These methods provide a foundation for the synthesis of complex molecules, including those with chlorophenyl and piperazinyl groups.

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using techniques such as X-ray diffraction and density functional theory (DFT). For instance, compounds with dichlorophenyl and piperazinyl groups have been studied to understand their crystal structures and molecular conformations (Şahin et al., 2012). These analyses contribute to a deeper understanding of how specific substitutions and molecular arrangements influence the overall structure and stability of such compounds.

Chemical Reactions and Properties

Chemical reactions involving piperazinyl compounds can lead to various products, depending on the reactants and conditions employed. For example, reactions involving bromophenyl and chlorobenzene derivatives with piperazine have been optimized to yield specific products with high purity (Wang Jin-peng, 2013). These reactions are crucial for synthesizing targeted compounds with desired chemical properties.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

Research has explored the synthesis of novel compounds involving piperazine derivatives and their antimicrobial activities. For instance, one study detailed the creation of various triazole derivatives, including those incorporating piperazine components, and evaluated their antimicrobial efficacy. Some derivatives were found to possess significant activities against test microorganisms, highlighting the potential for developing new antimicrobial agents from piperazine-based compounds (Bektaş et al., 2010).

Molecular Interaction Studies

Another research avenue involves studying the molecular interactions of compounds with specific receptors, such as the CB1 cannabinoid receptor. A detailed analysis on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide revealed insights into its binding interactions with the CB1 receptor, offering potential pathways for drug development (Shim et al., 2002).

Anticancer and Anti-Proliferative Activities

Piperazine and its derivatives have also been studied for their potential anticancer and anti-proliferative activities. For example, certain N-Mannich bases of oxadiazole showed broad-spectrum antibacterial activities and potent activity against various cancer cell lines, indicating the promise of piperazine-based compounds in cancer therapy (Al-Wahaibi et al., 2021).

Novel Drug Formulation and Synthesis

The research on drug formulation and synthesis is another critical area. Studies on the acylation of specific fullerene derivatives and the synthesis of multifullerene derivatives demonstrate the versatility of piperazine derivatives in creating novel compounds with potential therapeutic applications (Zhang et al., 2002).

Propriétés

IUPAC Name |

4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O3/c1-24-17-11-14(12-18(25-2)19(17)23)13-21-7-9-22(10-8-21)16-5-3-15(20)4-6-16/h3-6,11-12,23H,7-10,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCPPLICNJSVDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[4-(4-Chlorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-6-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5572362.png)

![[1,4-bis(4-methylphenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B5572373.png)

![N-[2-(benzyloxy)-5-bromobenzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5572382.png)

![4-{[3-(benzyloxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5572392.png)

![2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5572394.png)

![3-(5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5572401.png)

![2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B5572422.png)

![2-(3,5-difluorobenzyl)-8-(2-methyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572432.png)

![N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B5572439.png)

![6-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5572441.png)

![N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5572447.png)

![3-[({[1-(4-fluorophenyl)cyclopentyl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5572464.png)